5-Amino-6-methylheptan-3-ol
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Overview
Description
5-Amino-6-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO. It is a secondary alcohol with an amino group and a methyl group attached to the heptane chain. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-6-methylheptan-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of ethyl-isoamylketone. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where ethyl-isoamylketone is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-Amino-6-methylheptan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 5-Amino-6-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-heptanol: A secondary alcohol with a similar structure but without the amino group.
4-Methylheptan-3-ol: Another secondary alcohol with a different position of the methyl group.
Uniqueness
5-Amino-6-methylheptan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the heptane chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
5-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3 |
InChI Key |
FFLAQPQLAQIDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C(C)C)N)O |
Origin of Product |
United States |
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